molecular formula C11H9N3O2 B7358320 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No. B7358320
M. Wt: 215.21 g/mol
InChI Key: MUAQUWSYBZDVNU-UHFFFAOYSA-N
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Description

6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, also known as OPC-31260, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyridazine family of compounds and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

  • Antitumor Activities : A study synthesized novel 4-phenoxypyridine derivatives, including ones containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and evaluated their antitumor activities. The compounds demonstrated moderate to good antitumor activities, with the most promising compound showing remarkable cytotoxicity against various cancer cell lines (Liu et al., 2020).

  • Antimicrobial Properties : A research synthesized derivatives of 1,6-dihydropyridazine-3-carboxamide and assessed their antibacterial and antifungal bioactivity. One compound, in particular, showed the best antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.49 to 3.9 µg/mL (Othman & Hussein, 2020).

  • Synthesis and Characterization : The synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide from β-benzoylpropionic acid and carbohydrazide was reported, with the structure of the compound confirmed by various spectral data (Mishra et al., 2010).

  • Antioxidant Studies : A study synthesized and evaluated a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides for their antioxidant activities. These compounds, related to the 6-oxo-1,6-dihydropyridazine structure, showed moderate to significant radical scavenging activity (Ahmad et al., 2012).

  • Antibacterial and Antifungal Agents : Another study synthesized 6-oxo-pyridine-3-carboxamide derivatives and assessed them as antibacterial and antifungal agents. The compounds demonstrated broad-spectrum antibacterial activity and were equipotent to standard drugs against certain bacteria and fungi (El-Sehrawi et al., 2015).

properties

IUPAC Name

6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11(16)9-6-7-10(15)14(13-9)8-4-2-1-3-5-8/h1-7H,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAQUWSYBZDVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
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6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 6
6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

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